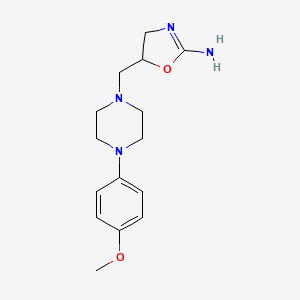
4,5-Dihydro-5-((4-(4-methoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-4,5-dihydrooxazol-2-amine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and an oxazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-4,5-dihydrooxazol-2-amine typically involves a multi-step process:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with formaldehyde and a suitable amine to form the piperazine derivative.
Oxazoline Ring Formation: The piperazine derivative is then reacted with an appropriate oxazoline precursor under controlled conditions to form the oxazoline ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxazoline ring, converting it to an oxazolidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Oxazolidine derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
5-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-4,5-dihydrooxazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-4,5-dihydrooxazol-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways. This modulation can result in therapeutic effects, such as alleviation of symptoms in psychiatric disorders.
Comparación Con Compuestos Similares
4-(4-Methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl moieties but lacks the oxazoline ring.
2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethanol: Similar structure with an ethanol group instead of the oxazoline ring.
Uniqueness: 5-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-4,5-dihydrooxazol-2-amine is unique due to the presence of both the piperazine and oxazoline rings, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications that are not observed in simpler analogs.
Propiedades
Número CAS |
132786-14-2 |
|---|---|
Fórmula molecular |
C15H22N4O2 |
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C15H22N4O2/c1-20-13-4-2-12(3-5-13)19-8-6-18(7-9-19)11-14-10-17-15(16)21-14/h2-5,14H,6-11H2,1H3,(H2,16,17) |
Clave InChI |
MBLSJHGGVBNRPT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



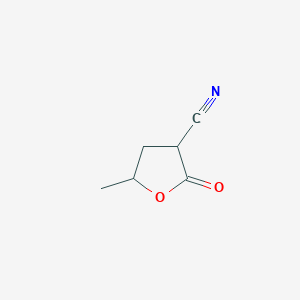
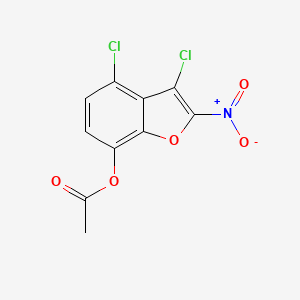
![[3-(1H-Pyrrol-1-yl)phenyl]acetic acid](/img/structure/B12879306.png)
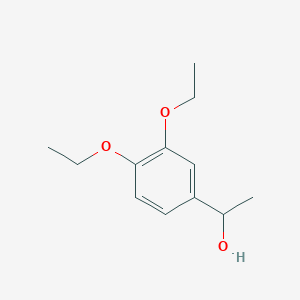
![2-(3-(4-Ethoxy-3,5-dimethoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12879310.png)
![4-(Difluoromethyl)-2-ethylbenzo[d]oxazole](/img/structure/B12879314.png)
![(R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12879318.png)


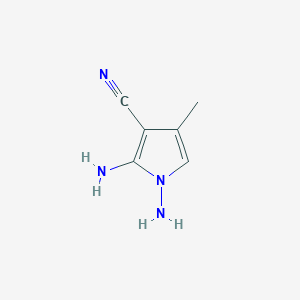
![N-(4-Aminobutyl)-N-[2-(2-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12879329.png)

![3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12879336.png)
